DEOXYVACISINE HCl
DEOXYVACISINE HCl
DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0196742
InChI:
SMILES:
Molecular Formula:
C12H14N2.HCl
Molecular Weight:
222.5 g/mol
DEOXYVACISINE HCl
CAS No.:
ADC Toxins
VCID: VC0196742
Molecular Formula: C12H14N2.HCl
Molecular Weight: 222.5 g/mol
Purity: a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].
Product Name | DEOXYVACISINE HCl |
---|---|
Molecular Formula | C12H14N2.HCl |
Molecular Weight | 222.5 g/mol |
Appearance | White crystal powder |
Description | DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, Deoxyvacisine HCl is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine. |
Purity | a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |
Synonyms | 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |
Reference | - Fitzgerald et al., /6, 7, 8, 9-tetrahydropyrido-quinazoline, a new class of alkaloids from Mackinlava species (Araliaceae)/ Aust. J. Chem. (1966). 19(1):151-159 - Spath et al., /Uber Derivate des Peganins und ihre Ring-Homologen/ J. Mitt. Uber Peganin, Chem. Ber. 6 (1935). (68):2221-2226 - Jen et al., /A new class of antihypertensive agents, 1, 2, 3, 5-Tetrahydroimidazo [2,1-b] quinazoline./ J. Med. Chem.1 (1972). 15(7):727-731 - Tuliaganov, Higher Doctoral thesis of Medecine, Moscow (1981) (Russian). Confidential. |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume